N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide
Übersicht
Beschreibung
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule inhibitor that has been extensively studied in the field of oncology. It was first synthesized in 1998 and was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors in 2006. Sunitinib has also shown promising results in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.
Wirkmechanismus
Sunitinib inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. By inhibiting these receptors, Sunitinib disrupts tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the induction of apoptosis in tumor cells, and the modulation of immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Sunitinib has several advantages for lab experiments, including its ability to inhibit multiple receptor tyrosine kinases and its effectiveness in the treatment of various types of cancer. However, Sunitinib also has limitations, including its potential toxicity and the development of resistance in some patients.
Zukünftige Richtungen
For the study of Sunitinib include investigating its effectiveness in combination with other therapies, identifying biomarkers for patient selection, and developing new formulations to reduce toxicity and improve efficacy.
Wissenschaftliche Forschungsanwendungen
Sunitinib has been extensively studied in the field of oncology, particularly in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, which are involved in tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-12(2)20-24(22,23)14-10-8-13(9-11-14)19-17(21)15-6-4-5-7-16(15)18/h4-12,20H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFWDFLFJXXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.